(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
(5Z)-5-(2-Chloro-6-fluorobenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazol-6-one core substituted with a 2-chloro-6-fluorobenzylidene group at the 5-position and a 4-methoxyphenyl group at the 2-position.
Properties
IUPAC Name |
(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFN3O2S/c1-25-11-7-5-10(6-8-11)16-21-18-23(22-16)17(24)15(26-18)9-12-13(19)3-2-4-14(12)20/h2-9H,1H3/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPFXNUYJPAXDJ-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=C(C=CC=C4Cl)F)SC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=C(C=CC=C4Cl)F)/SC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure
The compound's chemical structure can be represented as follows:
This structure includes a thiazole ring fused with a triazole moiety, which is known to enhance biological activity through various mechanisms.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions including condensation reactions and cyclization processes. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of thiazolo-triazole derivatives. For instance, compounds similar to (5Z)-5-(2-chloro-6-fluorobenzylidene) have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 10 to 50 µg/mL, indicating potent antibacterial effects.
Anticancer Activity
Research indicates that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit cytotoxicity against various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The IC50 values for these compounds ranged from 5 to 20 µM, demonstrating their potential as anticancer agents.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA Synthesis : By intercalating into DNA strands.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
Case Study 1: Antibacterial Evaluation
A recent study evaluated the antibacterial efficacy of a series of thiazolo-triazole derivatives against Staphylococcus aureus and Escherichia coli. The study found that the derivative with the chloro-fluorobenzylidene group exhibited superior antibacterial activity compared to other derivatives.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| A | 15 | Staphylococcus aureus |
| B | 25 | Escherichia coli |
| C | 10 | Staphylococcus aureus |
Case Study 2: Anticancer Activity
In vitro studies on MCF-7 cells showed that treatment with (5Z)-5-(2-chloro-6-fluorobenzylidene) resulted in significant cell death compared to control groups. Flow cytometry analysis indicated an increase in the percentage of cells in the sub-G1 phase, suggesting apoptosis.
| Treatment Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 5 | 75 |
| 10 | 50 |
| 20 | 30 |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Selected Analogs
Key Observations:
- Substituent Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) on the benzylidene moiety (as in the target compound) enhance electrophilicity and may improve interactions with biological targets, as seen in analogs with anticancer activity .
- Z/E Isomerism : The Z-configuration in the target compound and analogs (e.g., ) stabilizes planar conformations, which are favorable for π-stacking in crystal lattices and binding to hydrophobic enzyme pockets .
Physicochemical Properties
- Melting Points : Analogs with halogenated benzylidene groups (e.g., 5f in : >280°C) exhibit higher melting points than those with alkyl or alkoxy substituents (e.g., 5g: 176–178°C), attributed to stronger intermolecular halogen bonding .
- Solubility: The 4-methoxyphenyl group in the target compound likely improves solubility in polar solvents compared to analogs with non-polar substituents (e.g., 3-Me-Ph in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
